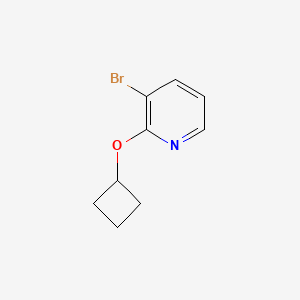
3-ブロモ-2-シクロブトキシピリジン
説明
3-Bromo-2-cyclobutoxypyridine is an organic compound with the molecular formula C9H10BrNO It is a derivative of pyridine, where a bromine atom is substituted at the third position and a cyclobutoxy group at the second position
Synthetic Routes and Reaction Conditions:
Bromination of 2-cyclobutoxypyridine: The synthesis typically begins with 2-cyclobutoxypyridine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
Cyclobutylation of 3-bromopyridine: Another method involves the cyclobutylation of 3-bromopyridine. This can be achieved through a nucleophilic substitution reaction where 3-bromopyridine reacts with cyclobutyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of 3-bromo-2-cyclobutoxypyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: 3-Bromo-2-cyclobutoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom, forming 2-cyclobutoxypyridine.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides of 3-bromo-2-cyclobutoxypyridine.
Reduction Products: 2-cyclobutoxypyridine.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for catalysis.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds, including those with antimicrobial or anticancer properties.
Biochemical Probes: Utilized in the development of probes for studying biological pathways.
Industry:
Materials Science: Incorporated into the design of novel materials with specific electronic or optical properties.
Agrochemicals: Potential use in the synthesis of pesticides or herbicides.
科学的研究の応用
スペクトル分析
この化合物は、スペクトル分析研究の対象となっています 。3-ブロモ-2-ヒドロキシピリジン(3-Br-2HyP)分子の理論的研究には、密度汎関数理論(DFT)法とハートリーフォック(HF)法の両方が使用されました 。標題化合物の分子構造は最適化されています 。
分子静電ポテンシャル研究
3-ブロモ-2-シクロブトキシピリジンの分子静電ポテンシャル(MEP)は、B3LYP/6-311++G(d,p)レベルの理論を使用して計算されました 。これは、分子の電子密度の貴重な情報を提供し、その反応性を予測するために使用できます 。
UV-Visスペクトル計算
時間依存密度汎関数理論(TD-DFT)アプローチを使用して、HOMO(最高被占軌道)とLUMO(最低空軌道)をシミュレートし、フロンティア軌道ギャップを取得し、気相およびさまざまな溶媒中の化合物のUV-Visスペクトルを計算しました 。
非共有結合相互作用研究
非共有結合相互作用を記述するために、縮小密度勾配(RDG)分析を実行します 。これは、化合物中の分子間相互作用の理解に役立ちます 。
熱力学的関数研究
熱力学的関数は、統計的手法を使用して分光データの助けを借りて報告されており、これらの関数と温度との間の相関関係を明らかにしています 。
作用機序
The mechanism by which 3-bromo-2-cyclobutoxypyridine exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyclobutoxy group can influence the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules.
類似化合物との比較
3-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a cyclobutoxy group.
2-Bromo-3-cyclobutoxypyridine: Isomer with bromine and cyclobutoxy groups swapped.
3-Chloro-2-cyclobutoxypyridine: Chlorine atom instead of bromine.
Uniqueness: 3-Bromo-2-cyclobutoxypyridine is unique due to the presence of both a bromine atom and a cyclobutoxy group, which confer distinct reactivity and steric properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3-bromo-2-cyclobutyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKOZSRDMOJHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















